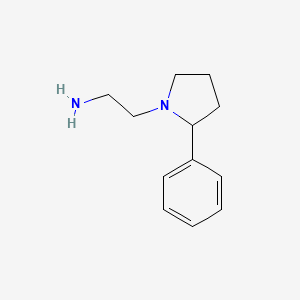

2-(2-Phenylpyrrolidin-1-YL)ethanamine

Description

Contextualizing Amino-Substituted Pyrrolidines in Organic Chemistry

The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast number of natural products, pharmaceuticals, and functional materials. nih.govwikipedia.org Amino acids such as proline and hydroxyproline (B1673980) are fundamental examples of naturally occurring pyrrolidines. wikipedia.org The significance of this scaffold is amplified when it is substituted, particularly with amino groups, which introduces a key point of basicity, nucleophilicity, and a handle for further chemical modification.

Chiral-substituted pyrrolidines are of paramount importance in asymmetric synthesis. nih.gov Their rigid, non-planar structure provides a well-defined three-dimensional space that can effectively control the stereochemical outcome of a reaction. This property has led to their extensive use in two major areas:

Organocatalysis: Following the pioneering work in the early 2000s, proline and its derivatives, like diarylprolinol silyl (B83357) ethers, have become cornerstone catalysts for a multitude of asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. nih.govwikipedia.orgbeilstein-journals.org These catalysts typically operate through the formation of chiral enamine or iminium ion intermediates. wikipedia.orgnih.gov

Chiral Ligands: The nitrogen atoms within amino-substituted pyrrolidines can act as excellent coordinating agents for transition metals. When the pyrrolidine is chiral, it can form metal complexes that catalyze reactions with high enantioselectivity. These ligands are crucial in processes like asymmetric hydrogenation, C-H activation, and cross-coupling reactions. nih.gov

The prevalence of the pyrrolidine moiety in FDA-approved drugs underscores its role in medicinal chemistry, where it often contributes to the molecule's efficacy and pharmacokinetic properties. mdpi.com

| Compound Name | Class | Application in Organic Chemistry |

|---|---|---|

| (S)-Proline | Amino Acid / Organocatalyst | Catalyst for asymmetric aldol, Mannich, and other condensation reactions. wikipedia.orgnih.gov |

| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Organocatalyst (Hayashi-Jørgensen catalyst) | Highly effective catalyst for asymmetric Michael additions and α-functionalizations. nih.gov |

| (2R,5R)-2,5-Diphenylpyrrolidine | Chiral Auxiliary / Ligand | Used as a chiral controller in asymmetric alkylations and as a ligand in metal-catalyzed reactions. nih.gov |

| (S)-1-(2-Aminoethyl)pyrrolidine | Chiral Diamine / Building Block | Serves as a bidentate ligand for metal complexes and a precursor for more complex chiral structures. |

Rationale for Research Focus on 2-(2-Phenylpyrrolidin-1-YL)ethanamine

The specific structure of this compound provides a compelling rationale for its focused investigation in organic synthesis. The molecule synergistically combines several key structural features that make it a highly promising candidate for applications in asymmetric catalysis and as a sophisticated building block.

The core of the molecule is the chiral 2-phenylpyrrolidine (B85683) scaffold . The phenyl group at the C2 position introduces significant steric bulk, which is instrumental in creating a highly defined and asymmetric environment. This steric hindrance can effectively shield one face of a reactive intermediate or a coordinated metal center, thereby directing incoming reagents to approach from the less hindered side and inducing high stereoselectivity.

Furthermore, the molecule possesses two nitrogen atoms with different chemical properties: a secondary amine within the pyrrolidine ring and a primary amine at the terminus of the ethyl chain. This diamine structure allows it to function as a bidentate ligand, capable of chelating to a metal center. The resulting five-membered chelate ring can impart conformational rigidity to the metal complex, which is often crucial for achieving high enantioselectivity in catalytic reactions. The distinct electronic and steric environments of the two nitrogen atoms also open possibilities for selective functionalization.

This combination of a rigid chiral backbone with a flexible chelating sidearm makes this compound a versatile platform. It can be employed directly as an organocatalyst, used as a chiral ligand for transition metals, or serve as a starting material for the synthesis of more elaborate catalytic systems and biologically active molecules. Research into this compound is driven by the potential to develop novel, highly efficient, and selective catalysts for challenging synthetic transformations.

Historical Overview of Related Amine and Pyrrolidine Chemistry Relevant to this compound

The chemistry of pyrrolidines is deeply rooted in the history of organic chemistry, evolving from early synthetic explorations to its current status as a pillar of modern asymmetric synthesis.

Early investigations into cyclic amines date back to the late 19th and early 20th centuries. Systematic studies on the synthesis of pyrrolidines and other N-heterocycles were undertaken by chemists like Homer Adkins in the 1930s. acs.org Industrial methods for producing the parent pyrrolidine compound, for example by reacting 1,4-butanediol (B3395766) with ammonia (B1221849), were developed by the mid-20th century, making the scaffold more accessible. wikipedia.orggoogle.com

A pivotal moment for pyrrolidine chemistry was the discovery of the catalytic activity of the natural amino acid (S)-proline. In 1971, the Hajos–Parrish–Eder–Sauer–Wiechert reaction was reported, which used proline to catalyze an intramolecular aldol reaction with high enantioselectivity. nih.govresearchgate.net Despite its significance, this discovery remained largely underappreciated for decades.

The renaissance of pyrrolidine chemistry occurred in 2000, marking the birth of modern organocatalysis. Seminal reports by Benjamin List and David MacMillan demonstrated that proline and simple chiral amines could catalyze intermolecular asymmetric reactions, such as aldol and Diels-Alder reactions, with remarkable efficiency and stereocontrol. nih.gov This sparked an explosion of research into pyrrolidine-based organocatalysts. A further major advancement came in 2005, when the groups of Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl ethers, which proved to be exceptionally powerful catalysts for a wide range of reactions. nih.govresearchgate.net

This timeline highlights the journey of the pyrrolidine scaffold from a simple structural unit to a sophisticated tool capable of directing the formation of chiral molecules with exquisite precision, setting the stage for the development and application of specialized derivatives like this compound.

| Era/Year | Key Development | Significance |

|---|---|---|

| Early 20th Century | Fundamental synthesis of cyclic amines. | Established basic methods for creating the pyrrolidine ring structure. acs.org |

| 1971 | Hajos–Parrish–Eder–Sauer–Wiechert reaction. | First report of a highly enantioselective proline-catalyzed intramolecular aldol reaction. nih.gov |

| 2000 | Reports by List and MacMillan on intermolecular organocatalysis. | Launched the modern era of organocatalysis, establishing proline and chiral amines as key catalysts. nih.gov |

| 2005 | Development of diarylprolinol silyl ether catalysts. | Introduced a new, highly effective class of pyrrolidine-based organocatalysts with broad applicability. nih.govresearchgate.net |

| 2010s-Present | Expansion of catalytic methods and synthesis of complex derivatives. | Focus on creating more sophisticated pyrrolidine-based ligands and catalysts for advanced synthetic challenges. beilstein-journals.orgnih.gov |

Structure

3D Structure

Properties

CAS No. |

61695-05-4 |

|---|---|

Molecular Formula |

C12H18N2 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-(2-phenylpyrrolidin-1-yl)ethanamine |

InChI |

InChI=1S/C12H18N2/c13-8-10-14-9-4-7-12(14)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2 |

InChI Key |

PBJMJBBXICIPCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)CCN)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Phenylpyrrolidin 1 Yl Ethanamine

Retrosynthetic Analysis of the 2-(2-Phenylpyrrolidin-1-YL)ethanamine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ox.ac.uk This process helps in designing a logical and efficient synthetic route by identifying key bond disconnections.

For this compound, several logical bond cleavages can be proposed to simplify the structure. The primary disconnections focus on the bonds connecting the main structural components: the ethanamine side chain to the pyrrolidine (B122466) nitrogen, and the bonds forming the heterocyclic ring itself.

A key principle in retrosynthesis is to make disconnections at bonds that are easy to form. ox.ac.uk The most logical disconnections for the target molecule are:

C-N Bond Disconnection (Strategy A): Breaking the bond between the pyrrolidine nitrogen and the ethyl group of the side chain. This is a common strategy for amines and leads to two key fragments.

Ring Disconnection (Strategy B): Cleaving one of the C-N bonds within the pyrrolidine ring. This approach focuses on building the heterocycle from an acyclic precursor.

Table 1: Retrosynthetic Disconnection Strategies

| Strategy | Bond Disconnected | Description | Resulting Synthons |

| A | Pyrrolidine N — Ethanamine C | This approach separates the intact pyrrolidine ring from the side chain, simplifying the synthesis into two main stages: formation of the substituted pyrrolidine and its subsequent alkylation. | 2-Phenylpyrrolidine (B85683) and a C2-aminoethyl cation synthon. |

| B | Ring C-N Bond | This strategy involves breaking open the pyrrolidine ring to reveal a linear precursor, often a γ-amino acid or related derivative, which can be cyclized in a later step. | An acyclic γ-amino ester or a related 1,4-difunctional compound. |

Based on the disconnection strategies, several key precursors can be identified. These are the actual chemical reagents that correspond to the theoretical synthons.

For Strategy A , the primary precursor is 2-phenylpyrrolidine . The side chain can be introduced using a reagent like 2-bromoethylamine or, more commonly, a protected equivalent such as N-(2-bromoethyl)phthalimide to avoid self-reaction.

For Strategy B , a plausible precursor is a γ-amino ester derived from the ring-opening of a donor-acceptor cyclopropane (B1198618) with an appropriate amine. mdpi.com This method allows for the construction of the substituted pyrrolidine ring from acyclic starting materials.

Classical Synthetic Routes to this compound

Classical routes to this compound involve established and reliable chemical reactions. These methods can be categorized by how they form the two main parts of the molecule.

The pyrrolidine ring is a common structural motif in many biologically active compounds, and numerous methods for its synthesis have been developed. researchgate.net The formation of the 2-phenyl-substituted pyrrolidine ring is the critical step.

Common strategies include:

Intramolecular Cyclization: This is a powerful method for efficiently constructing the pyrrolidine ring. osaka-u.ac.jp For instance, the cyclization of an amino alcohol, often activated at the hydroxyl group, can yield the desired ring system. organic-chemistry.org

[3+2] Cycloaddition: Reactions of azomethine ylides with alkenes are a well-investigated method for affording pyrrolidine derivatives with a wide range of substitution patterns and excellent stereoselectivity. osaka-u.ac.jp

Ring-Closing Metathesis (RCM): RCM has become a popular tool in the synthesis of nitrogen-containing heterocycles. researchgate.net This reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalyst, can form the five-membered ring from a suitable diene or enyne precursor. researchgate.netorganic-chemistry.org

Reductive Amination of 1,4-Dicarbonyls: The reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction, is a classic method for forming N-substituted pyrrolidines.

Once the 2-phenylpyrrolidine core is synthesized, the ethanamine side chain can be installed. The most common method is the nucleophilic substitution reaction where the secondary amine of the pyrrolidine ring acts as the nucleophile.

The alkylation is typically performed by reacting 2-phenylpyrrolidine with a 2-haloethylamine derivative, such as N-(2-chloroethyl)acetamide or N-(2-bromoethyl)phthalimide. The use of a protected amine on the ethyl halide prevents polymerization and unwanted side reactions. The protecting group is then removed in a subsequent step to reveal the primary amine of the ethanamine side chain.

An alternative is the reductive amination of 2-phenylpyrrolidine with a protected aminoacetaldehyde, such as aminoacetaldehyde dimethyl acetal (B89532), followed by reduction of the intermediate iminium ion.

Reductive amination is a highly versatile and widely used reaction for the synthesis of secondary and tertiary amines from carbonyl compounds. nih.govorganic-chemistry.org A plausible synthetic route to this compound can be designed utilizing this key reaction. One such pathway involves the initial synthesis of the 2-phenylpyrrolidine scaffold followed by the attachment of the side chain.

A more convergent approach could involve an intramolecular reductive amination. For instance, the synthesis of 2-substituted azepanes has been achieved via intramolecular reductive amination catalyzed by imine reductases (IREDs), suggesting a similar strategy could be applied to pyrrolidine synthesis. nih.gov

A practical, step-by-step laboratory synthesis would likely follow a two-part strategy: synthesis of the core, followed by side-chain attachment.

Table 2: Proposed Synthesis Steps

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Synthesis of 4-oxo-4-phenylbutanenitrile | Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640), followed by conversion of the carboxylic acid to the nitrile. | 4-oxo-4-phenylbutanenitrile |

| 2 | Reduction of Ketone and Nitrile | Catalytic hydrogenation (e.g., using H₂, Pd/C, or a Raney Nickel catalyst) reduces both the ketone and the nitrile to form an amino alcohol. | 5-amino-5-phenylpentan-1-ol |

| 3 | Intramolecular Cyclization | Activation of the terminal alcohol (e.g., conversion to a tosylate or mesylate) followed by intramolecular nucleophilic attack by the amine to close the ring. | 2-Phenylpyrrolidine |

| 4 | N-Alkylation | Reductive amination of 2-phenylpyrrolidine with aminoacetaldehyde dimethyl acetal in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). | Protected this compound |

| 5 | Deprotection | Acidic hydrolysis to remove the acetal protecting group, yielding the final product. | This compound |

This multi-step process leverages common and high-yielding reactions to construct the target molecule. The choice of reagents, particularly the reducing agents in steps 2 and 4, can be optimized to control selectivity and maximize yield. organic-chemistry.org

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are a foundational strategy for the synthesis of N-substituted pyrrolidines, including the target compound this compound. This approach typically involves the reaction of a nucleophilic pyrrolidine ring with a suitable electrophile or an intramolecular cyclization where a nitrogen nucleophile forms the heterocyclic ring.

A primary route involves the direct N-alkylation of 2-phenylpyrrolidine. In this method, the secondary amine of the pre-formed 2-phenylpyrrolidine acts as a nucleophile, attacking an electrophilic two-carbon synthon bearing a leaving group. Common electrophiles include 2-haloethylamines (e.g., 2-chloroethylamine (B1212225) or 2-bromoethylamine) or their protected derivatives. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Alternatively, intramolecular nucleophilic substitution provides a powerful method for constructing the pyrrolidine ring itself. For instance, a common strategy involves the cyclization of an open-chain precursor containing a terminal leaving group and a suitably positioned amine. A biocatalytic approach using transaminases can generate a chiral amine from an ω-chloroketone, which then undergoes spontaneous intramolecular cyclization via nucleophilic substitution to form the 2-substituted pyrrolidine ring. nih.govacs.org This method has been successfully applied to synthesize various chiral 2-arylpyrrolidines with excellent enantiomeric excesses. acs.org

The efficiency of these reactions can be influenced by the nature of the leaving group, the solvent, and the base used. The table below summarizes representative nucleophilic substitution strategies.

| Starting Material(s) | Reagent(s) | Product | Key Feature |

| 2-Phenylpyrrolidine, Protected 2-chloroethylamine | K₂CO₃, Acetonitrile | Protected this compound | Direct N-alkylation of the pre-formed heterocycle. |

| 5-Chloro-1-phenylpentan-1-one | Transaminase, Isopropylamine (amine donor) | (R)- or (S)-2-Phenylpyrrolidine | Biocatalytic amination followed by spontaneous intramolecular nucleophilic substitution. nih.govacs.org |

| Substituted 4-aminobutanoic acids, Chloroacetamide | KOH | Substituted 2-(2-oxopyrrolidin-1-yl)acetamides | Intramolecular cyclization of an intermediate formed by nucleophilic substitution. researchgate.net |

Multi-component Reactions in the Synthesis of this compound

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, have emerged as highly efficient tools for constructing complex molecules like pyrrolidine derivatives. researchgate.net These reactions offer significant advantages, including high atom economy, step economy, and the potential to generate molecular diversity. researchgate.netnih.gov

For the synthesis of the 2-phenylpyrrolidinyl core, 1,3-dipolar cycloaddition reactions involving azomethine ylides are particularly prominent. An azomethine ylide, often generated in situ from the condensation of an α-amino acid and an aldehyde, can react with a dipolarophile (an alkene) to construct the pyrrolidine ring. In the context of the target molecule, an MCR could involve an amino acid like proline, benzaldehyde, and an appropriate alkene to form a highly substituted phenylpyrrolidine derivative in one pot.

Recent advances have demonstrated sophisticated MCRs for pyrrolidine synthesis. For example, an organocatalytic asymmetric [C+NC+CC] coupling process between aldehydes, dialkyl 2-aminomalonates, and α,β-unsaturated aldehydes provides access to highly functionalized pyrrolidines with excellent diastereoselectivity (>10:1 dr) and enantioselectivity (90-98% ee). researchgate.net Furthermore, innovative photo-enzymatic cascade MCRs have been developed for the enantioselective C(sp3)–H functionalization of N-heterocyclic scaffolds, yielding chiral α-functionalized phenylpyrrolidines with up to 99% ee. rsc.org

| MCR Type | Components | Catalyst/Conditions | Product Type |

| 1,3-Dipolar Cycloaddition | Aldehyde, Amino Acid, Alkene | Heat or Lewis Acid | Substituted Pyrrolidine |

| [C+NC+CC] Coupling | Aldehyde, Dialkyl 2-aminomalonate, α,β-Unsaturated Aldehyde | Organocatalyst | Highly Functionalized Pyrrolidine researchgate.net |

| Photo-enzymatic Cascade | Aryl bromide, Cyclic secondary amine, Diazo compound | Dual Ni/Photocatalyst, Engineered Carbene Transferase | α-Functionalized Phenylpyrrolidine rsc.org |

Modern Catalytic Approaches in the Synthesis of this compound

Modern catalytic methods have revolutionized the synthesis of complex amines, providing novel pathways for efficiency, selectivity, and stereocontrol.

Metal-Catalyzed Amine Functionalization Reactions

Transition metal catalysis offers powerful methods for forming the 2-phenylpyrrolidine skeleton, often through C-H functionalization or cross-coupling reactions. nih.govcatalyst-enabling-synthetic-chemistry.com Palladium catalysis is particularly noteworthy for the α-arylation of N-protected pyrrolidines. ntnu.no This reaction directly forges the C-phenyl bond at the C2 position of the pyrrolidine ring, providing a direct route to the desired 2-phenylpyrrolidine core. Enantioenriched 2-phenylpyrrolidines have been prepared starting with Boc-protection of pyrrolidine, followed by palladium-catalyzed α-arylation to yield Boc-protected intermediates with 81-96% ee. ntnu.no

Copper-catalyzed reactions have also been developed for intramolecular C-H amination to synthesize pyrrolidines. nih.gov These processes can proceed through various mechanisms involving different oxidation states of copper and offer a complementary approach to other metal-catalyzed systems. nih.gov Additionally, palladium(0)-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be used to functionalize pre-formed pyrrolidine derivatives, for instance, by coupling a vinyl bromide on a 2-alkylidenepyrrolidine with an arylboronic acid. researchgate.net

| Metal Catalyst | Reaction Type | Substrates | Key Feature |

| Palladium | α-Arylation | N-Boc-pyrrolidine, Aryl Halide | Direct formation of the C2-phenyl bond. ntnu.no |

| Copper | Intramolecular C-H Amination | N-Halide Amides | Forms the pyrrolidine ring via C-H activation. nih.gov |

| Rhodium | C-H Annulation | Picolinamides, Alkynes | Construction of fused ring systems involving amine derivatives. catalyst-enabling-synthetic-chemistry.com |

Asymmetric Hydrogenation and Reductive Amination for Stereoselective Synthesis

Asymmetric hydrogenation and reductive amination are key technologies for establishing the stereochemistry of the 2-phenylpyrrolidine core. Heterogeneous catalytic hydrogenation of substituted pyrroles can be highly diastereoselective, affording functionalized pyrrolidines with multiple new stereocenters. nih.gov The reduction likely proceeds in a stepwise manner, where an initial reduction directs the facial selectivity of the subsequent hydrogenation of the pyrrole (B145914) ring. nih.gov

Reductive amination, the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is a versatile method for forming C-N bonds. A cascade, double reductive amination reaction has been used to convert a keto-aldehyde into a 2-substituted pyrrolidine with excellent diastereoselectivity. acs.org

More recently, biocatalytic reductive amination has gained prominence. Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, can catalyze the transfer of an amino group from a donor to a prochiral ketone. nih.gov This has been applied to the synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, achieving enantiomeric excesses of up to >99.5% for both enantiomers. nih.govacs.org This biocatalytic approach avoids the use of heavy metals and often proceeds with exceptional stereocontrol. nih.gov

| Method | Substrate | Catalyst/Enzyme | Selectivity |

| Heterogeneous Hydrogenation | Substituted Pyrrole | PtO₂, H₂ | High Diastereoselectivity nih.gov |

| Diastereoselective Hydrogenation | N-acylhydrazonium salt | Pd/C, H₂ | Diastereoselective reduction to form pyrrolidinone precursor. researchgate.net |

| Double Reductive Amination | Keto-aldehyde, Primary Amine | NaBH(OAc)₃ | Excellent Diastereoselectivity acs.org |

| Biocatalytic Amination | ω-Chloroketone | Transaminase (ATA) | Excellent Enantioselectivity (>99.5% ee) nih.govacs.org |

Organocatalysis in the Formation of the Pyrrolidine Ring

Organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical transformations, has become a cornerstone of asymmetric synthesis. benthamdirect.com The pyrrolidine motif itself is a privileged structure in many organocatalysts, particularly those derived from proline. nih.govnih.gov

The formation of the 2-phenylpyrrolidine ring is often achieved through enantioselective Michael additions or cycloaddition reactions. Chiral secondary amine catalysts, such as diarylprolinol silyl (B83357) ethers, activate α,β-unsaturated aldehydes via the formation of a transient iminium ion. rsc.org This activation facilitates the enantioselective addition of a nucleophile. Similarly, these catalysts can activate aldehydes or ketones to form a nucleophilic enamine intermediate.

An asymmetric "clip-cycle" synthesis of pyrrolidines has been developed using a chiral phosphoric acid as a Brønsted acid organocatalyst. whiterose.ac.uk This method involves an enantioselective intramolecular aza-Michael cyclization to form substituted pyrrolidines with high enantioselectivities. whiterose.ac.uk The versatility of organocatalysis allows for the construction of a wide array of substituted pyrrolidines under mild conditions. benthamdirect.comrsc.org

| Organocatalyst Type | Reaction | Substrates | Key Feature |

| Diarylprolinol Silyl Ether | Michael Addition | α,β-Unsaturated Aldehyde, Nitromethane | Iminium ion activation for enantioselective conjugate addition. rsc.org |

| Chiral Phosphoric Acid | Aza-Michael Cyclization | Bis-homoallylic Amine | Brønsted acid catalysis of intramolecular cyclization. whiterose.ac.uk |

| Prolinamide Derivatives | Michael Addition | Aldehyde, Nitroalkene | Enamine activation for enantioselective conjugate addition. nih.gov |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiopure this compound requires a strategy that precisely controls the stereocenter at the C2 position of the pyrrolidine ring. This can be accomplished through two general approaches: (A) synthesis of an enantiopure 2-phenylpyrrolidine intermediate followed by N-alkylation, or (B) a convergent synthesis where the stereocenter and the N-substituent are installed in an integrated or final step.

Approach A: Chiral Intermediate Synthesis

This is the most common strategy, leveraging the extensive research into the asymmetric synthesis of 2-substituted pyrrolidines. researchgate.netnih.gov

Asymmetric Catalysis: As detailed previously, organocatalytic Michael additions or cycloadditions can produce chiral 2-phenylpyrrolidine precursors with high enantioselectivity. nih.govwhiterose.ac.uk Similarly, metal-catalyzed processes like the palladium-catalyzed α-arylation of N-Boc-pyrrolidine can yield enantiomerically enriched products. ntnu.no Biocatalytic methods using transaminases are particularly effective, providing access to either enantiomer of 2-arylpyrrolidines with excellent enantiomeric excess (>99.5% ee). nih.govacs.org

Chiral Resolution: Racemic 2-phenylpyrrolidine can be resolved into its constituent enantiomers using a chiral acid, such as tartaric acid or its derivatives, to form diastereomeric salts that can be separated by crystallization. ntnu.no

N-Alkylation: Once the enantiopure 2-phenylpyrrolidine is obtained, it is N-alkylated using a protected 2-aminoethyl electrophile (e.g., N-Boc-2-bromoethylamine), followed by deprotection to yield the final target compound. This final step is a standard nucleophilic substitution that does not affect the existing stereocenter.

Approach B: Convergent Synthesis

While less common for this specific target, a convergent approach might involve a multi-component reaction where precursors for the phenyl group, the ethylamine (B1201723) side chain, and the pyrrolidine backbone are combined in a single, stereocontrolled transformation. researchgate.netresearchgate.net A photo-enzymatic cascade MCR, for example, could potentially be designed to achieve such a transformation, offering a highly streamlined route. rsc.org

The choice of strategy depends on factors such as the desired enantiomer, scalability, and the availability of catalysts and starting materials. The development of robust biocatalytic and organocatalytic methods has made the synthesis of enantiopure 2-phenylpyrrolidine intermediates highly efficient and selective. nih.govacs.orgwhiterose.ac.uk

Comparative Analysis of Synthetic Efficiencies and Atom Economy

| Synthetic Pathway for 2-Phenylpyrrolidine Core | Key Features | Reported Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Auxiliary-Mediated | Multi-step (attachment/removal of auxiliary); Stoichiometric chiral source. | Variable, often moderate overall yield. | Can be very high (>98% de). | frontiersin.org |

| Catalytic Asymmetric Synthesis (e.g., α-arylation) | Fewer steps; Catalytic chiral source. | Good to excellent. | High (e.g., 81-96% ee). | mdpi.com |

| Chemoenzymatic (Transaminase) | One-pot from ω-chloro ketone; Biocatalytic. | Up to 90% (analytical). | Excellent (>99.5% ee). | acs.org |

The environmental impact of a synthesis is closely linked to its atom economy and the nature of the reagents and solvents used.

Chiral Auxiliary Routes: These pathways generally have poor atom economy. The mass of the stoichiometric chiral auxiliary is incorporated into the intermediate but is then removed as waste, significantly reducing the atom economy. The additional protection/deprotection steps also generate more waste.

Asymmetric Catalysis: Catalytic routes offer a significant improvement. Since the chiral source is used in small quantities and is regenerated, the amount of waste is drastically reduced. These methods are more atom-economical and environmentally benign. chiralpedia.com Recyclable catalysts are also being developed to further reduce costs and environmental impact. rsc.orgresearchgate.net

Chemoenzymatic Routes: These are often considered the greenest option. nih.gov Reactions are typically run in aqueous media under mild conditions, avoiding the need for harsh reagents, toxic solvents, or heavy metals. Biocatalytic processes can exhibit 100% atom economy for the core transformation and generate minimal waste, making them highly sustainable. nih.govrsc.org

| Evaluation Metric | Chiral Auxiliary-Mediated | Asymmetric Catalysis | Chemoenzymatic Synthesis |

|---|---|---|---|

| Atom Economy | Low (stoichiometric auxiliary is waste). | High (catalyst is substoichiometric). | Very High (often near 100% for the transformation). |

| Number of Steps | High (attachment/removal steps). | Moderate to Low. | Very Low (often one-pot). |

| Reagents & Conditions | Often requires cryogenic temperatures and strong bases. | May use heavy metals and organic solvents. | Mild, aqueous conditions. |

| Overall Environmental Impact | High. | Moderate. | Low. |

Chemical Reactivity and Transformations of 2 2 Phenylpyrrolidin 1 Yl Ethanamine

Reactivity of the Primary Amine Moiety in 2-(2-Phenylpyrrolidin-1-YL)ethanamine

The terminal primary amine (-NH2) group is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This moiety is the principal site of reaction with a variety of electrophiles.

Acylation Reactions

Primary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. savemyexams.comsimply.science In this reaction, the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent. This is a nucleophilic addition-elimination reaction that results in the formation of a stable amide bond and the elimination of a small molecule, such as hydrogen chloride (HCl) or a carboxylic acid. chemistrystudent.com The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. simply.science

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acyl Chloride (R-COCl) | N-[2-(2-Phenylpyrrolidin-1-yl)ethyl]amide |

| This compound | Acid Anhydride (B1165640) ((RCO)₂O) | N-[2-(2-Phenylpyrrolidin-1-yl)ethyl]amide |

Alkylation Reactions

The primary amine of this compound can be alkylated by reaction with alkyl halides in a nucleophilic aliphatic substitution. wikipedia.org This reaction, however, is often difficult to control and can lead to a mixture of products. libretexts.org The initial product is a secondary amine, which is itself nucleophilic and can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. jove.com This process is known as polyalkylation or exhaustive alkylation. jove.com To favor monoalkylation, a large excess of the amine starting material is typically used. jove.com

| Reaction Step | Reactant | Reagent | Product |

|---|---|---|---|

| 1 (Monoalkylation) | This compound | Alkyl Halide (R-X) | N-Alkyl-2-(2-phenylpyrrolidin-1-yl)ethanamine (Secondary Amine) |

| 2 (Dialkylation) | N-Alkyl-2-(2-phenylpyrrolidin-1-yl)ethanamine | Alkyl Halide (R-X) | N,N-Dialkyl-2-(2-phenylpyrrolidin-1-yl)ethanamine (Tertiary Amine) |

Formation of Imines and Enamines

Primary amines react with aldehydes and ketones to yield imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgwikipedia.org Subsequent dehydration of the carbinolamine leads to the formation of the C=N double bond of the imine. masterorganicchemistry.comlumenlearning.com The reaction is reversible and the pH must be carefully controlled for optimal results. libretexts.orglumenlearning.com Because this compound is a primary amine, it will form an imine. The formation of enamines requires a secondary amine as the starting material. libretexts.orglumenlearning.com

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Aldehyde (R-CHO) | Imine (Schiff Base) |

| This compound | Ketone (R₂C=O) | Imine (Schiff Base) |

Condensation Reactions

Beyond simple imine formation, the primary amine of this compound can participate in various other condensation reactions. These reactions involve the joining of two molecules with the elimination of a small molecule, typically water. masterorganicchemistry.com For instance, primary amines can react with dicarbonyl compounds or other bifunctional electrophiles to construct heterocyclic rings. The reaction of a primary amine with an aldehyde is a classic example of a condensation reaction. researchgate.netgoogle.com These transformations are fundamental in synthetic organic chemistry for building complex molecular architectures from simpler precursors.

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring is a tertiary amine. While it is also nucleophilic, it is generally less reactive than the primary amine due to greater steric hindrance. Its main reactivity pathway involves reaction with strong electrophiles that can overcome this steric barrier.

Quaternization Reactions

Tertiary amines react with alkyl halides to form quaternary ammonium salts. wikipedia.org This specific type of N-alkylation is known as the Menshutkin reaction. wikipedia.orgunacademy.com The pyrrolidine nitrogen in this compound can undergo quaternization upon treatment with a reactive alkyl halide, such as methyl iodide. The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. jove.com The resulting quaternary ammonium cation is permanently charged, regardless of pH. wikipedia.org It is important to note that if the primary amine is not protected, it will also compete in alkylation reactions. jove.com

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I) | 1-Alkyl-1-[2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidinium Halide (Quaternary Ammonium Salt) |

Table of Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Subject of the article |

| Acyl Chloride | Reagent for acylation |

| Acid Anhydride | Reagent for acylation |

| N-[2-(2-Phenylpyrrolidin-1-yl)ethyl]amide | Product of acylation |

| Hydrogen Chloride | Byproduct of acylation |

| Carboxylic Acid | Byproduct of acylation |

| Alkyl Halide | Reagent for alkylation/quaternization |

| N-Alkyl-2-(2-phenylpyrrolidin-1-yl)ethanamine | Product of monoalkylation |

| N,N-Dialkyl-2-(2-phenylpyrrolidin-1-yl)ethanamine | Product of dialkylation |

| Aldehyde | Reagent for imine formation |

| Ketone | Reagent for imine formation |

| Imine (Schiff Base) | Product of reaction with aldehyde/ketone |

| Carbinolamine | Intermediate in imine formation |

| Methyl Iodide | Example reagent for quaternization |

| 1-Alkyl-1-[2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidinium Halide | Product of quaternization |

N-Functionalization Strategies

The presence of two nitrogen atoms—a primary amine on the ethylamine (B1201723) side chain and a tertiary amine within the pyrrolidine ring—offers multiple sites for functionalization. However, the primary amine is significantly more nucleophilic and less sterically hindered than the tertiary amine, making it the primary site for N-functionalization reactions such as alkylation and acylation.

N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved using alkyl halides. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts as byproducts. masterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies are often required, such as using a large excess of the primary amine or employing alternative methods like reductive amination. Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a more controlled method for synthesizing secondary and tertiary amines. Another approach involves the use of alcohols as alkylating agents in a "borrowing hydrogen" process, which can offer greater selectivity.

N-Acylation: The primary amino group of this compound readily reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid). semanticscholar.org The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk This method is generally high-yielding and selective for the primary amine due to its greater reactivity compared to the tertiary pyrrolidine nitrogen.

| Reaction Type | Reagent | Typical Conditions | Product |

| N-Alkylation | Alkyl Halide (R-X) | Base, Solvent | Mono-, di-, and tri-alkylated amines |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., DIPEA), CH₂Cl₂ | N-acylated amide |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Base or Acid Catalyst | N-acylated amide |

Reactions Involving the Phenyl Substituent

The phenyl group attached to the pyrrolidine ring can undergo reactions characteristic of aromatic compounds, primarily electrophilic aromatic substitution and, after suitable functionalization, cross-coupling reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The pyrrolidine ring attached to the phenyl group acts as an alkyl substituent. Alkyl groups are known to be activating and ortho, para-directing due to inductive effects and hyperconjugation. masterorganicchemistry.com Therefore, electrophilic attack is expected to occur preferentially at the ortho and para positions of the phenyl ring.

Key EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the phenyl ring, likely yielding a mixture of ortho- and para-nitrophenyl (B135317) derivatives.

Halogenation: Treatment with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the corresponding ortho- and para-halogenated compounds. wikipedia.org

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. However, this reaction is prone to polyalkylation and carbocation rearrangements. masterorganicchemistry.com

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst is a more controlled alternative to alkylation. masterorganicchemistry.com The acylation is expected to yield predominantly the para-substituted product due to the steric hindrance at the ortho positions imposed by the bulky pyrrolidine substituent.

| Reaction | Reagents | Electrophile | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho- and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | Br⁺ | ortho- and para-bromo derivatives |

| Acylation | RCOCl, AlCl₃ | RCO⁺ | para-acyl derivative |

Cross-Coupling Reactions at the Phenyl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To make the phenyl group of this compound amenable to these reactions, it must first be converted into a suitable substrate, typically an aryl halide or triflate. This can be achieved through electrophilic halogenation, as described previously.

Once a halogenated derivative (e.g., 4-bromo-2-(2-phenylpyrrolidin-1-yl)ethanamine) is obtained, it can participate in various cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, leading to biaryl structures.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with an amine, catalyzed by a palladium-phosphine complex.

These reactions provide a versatile platform for extensively modifying the phenyl moiety, allowing for the introduction of a wide range of aryl, alkyl, and amino substituents.

Cyclization and Rearrangement Reactions of this compound Derivatives

The bifunctional nature of this compound derivatives, possessing both nucleophilic nitrogen centers and a modifiable aromatic ring, allows for the construction of complex, fused heterocyclic systems through cyclization reactions.

Intramolecular Cyclization Pathways

By introducing appropriate functional groups, derivatives of this compound can be designed to undergo intramolecular cyclization. For instance, acylation of the primary amine with a bifunctional reagent can set the stage for a subsequent ring-closing reaction.

A hypothetical pathway could involve the reaction of the primary amine with an α,β-unsaturated carbonyl compound. The initial Michael addition would be followed by an intramolecular condensation, potentially leading to the formation of a new heterocyclic ring fused to the pyrrolidine or involving the ethylamine backbone. The synthesis of fused heteroarylprolines and pyrrolopyrroles has been demonstrated starting from functionalized proline derivatives, illustrating the feasibility of such cyclization strategies. nih.gov Similarly, various pyrrolidine-fused heterocycles can be synthesized through multicomponent reactions or sequential condensation/cyclization sequences. researchgate.netnih.gov

Dehydrogenation and Heterocycle Annulation

The pyrrolidine ring itself can be chemically transformed through dehydrogenation to form the corresponding aromatic pyrrole (B145914) ring. This transformation is valuable as it converts a robust saturated heterocycle into a functionalizable aromatic system. nih.gov While the dehydrogenation of pyrrolidines can be challenging due to the sensitivity of pyrroles to oxidative conditions, catalytic methods have been developed. nih.gov

Oxidative and Reductive Transformations

The presence of nitrogen atoms and an aromatic ring makes this compound susceptible to a range of oxidative and reductive reactions. The specific outcomes of these transformations are highly dependent on the choice of reagents and reaction conditions, allowing for targeted modifications at different sites within the molecule.

Controlled Oxidation of the Amine Functionality

The nitrogen atoms in this compound, particularly the one in the pyrrolidine ring, are prone to oxidation. While direct studies on this specific molecule are not prevalent, the reactivity of similar N-substituted pyrrolidines provides insight into potential oxidative pathways.

One of the common oxidative transformations of N-substituted pyrrolidines involves the carbon atom alpha to the nitrogen. For instance, the oxidation of N-acyl-pyrrolidines is known to yield the corresponding pyrrolidin-2-ones. researchgate.net In a similar vein, the thermal oxidation of pyrrolidine itself has been shown to produce 2-pyrrolidone as a primary product, suggesting a pathway that involves oxidation at the C2 position of the pyrrolidine ring. tamu.edu It is conceivable that under controlled oxidative conditions, the pyrrolidine ring of this compound could undergo a similar transformation.

Furthermore, the oxidation of N-phenylpyrrolidine can lead to the generation of an N-phenylpyrrolidinium species, which represents an oxidized state of the nitrogen atom. researchgate.net This suggests that the tertiary amine within the pyrrolidine ring of the target molecule could be susceptible to oxidation, potentially forming an N-oxide or other oxidized species depending on the oxidant used.

The primary amine of the ethylamine side chain also presents a site for controlled oxidation. Primary amines can be oxidized to a variety of functional groups, including hydroxylamines, nitroso compounds, and, under more vigorous conditions, nitro compounds. The specific product would depend on the choice of oxidizing agent and the careful control of reaction parameters.

Table 1: Potential Products of Controlled Oxidation

| Starting Material | Oxidizing Agent (Example) | Potential Product | Functional Group Transformation |

| This compound | Mild Oxidant (e.g., H₂O₂) | 2-(2-Phenyl-1-oxido-pyrrolidin-1-yl)ethanamine | Tertiary Amine → N-Oxide |

| This compound | Peroxy acids | 1-(2-Aminoethyl)-2-phenylpyrrolidin-2-one | C-H bond α to Nitrogen → C=O |

| This compound | Dimethyldioxirane (DMDO) | 2-(2-Phenylpyrrolidin-1-yl)ethanenitroso | Primary Amine → Nitroso |

Reductive Modifications

Reductive transformations of this compound can target either the aromatic phenyl ring or potentially modify the amine functionalities through reactions like reductive amination.

The phenyl group can be reduced under various conditions. A classic method for the reduction of aromatic rings is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.com This reaction would likely reduce the phenyl group to a 1,4-cyclohexadiene (B1204751) derivative.

Catalytic hydrogenation is another powerful method for the reduction of aromatic rings, although it typically requires forcing conditions such as high pressure and temperature with catalysts like rhodium on carbon or ruthenium. libretexts.org Under milder conditions, it is often possible to selectively reduce other functional groups in the presence of an aromatic ring. libretexts.org

The primary amine group of the ethylamine side chain can undergo reductive amination. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary or tertiary amine. This provides a versatile method for introducing a wide range of substituents onto the ethylamine nitrogen.

Table 2: Potential Products of Reductive Modifications

| Starting Material | Reagents and Conditions (Example) | Potential Product | Functional Group Transformation |

| This compound | Na, NH₃ (l), EtOH (Birch Reduction) | 2-(2-(Cyclohexa-1,4-dien-1-yl)pyrrolidin-1-yl)ethanamine | Phenyl → 1,4-Cyclohexadiene |

| This compound | H₂, Rh/C, high pressure/temp | 2-(2-Cyclohexylpyrrolidin-1-yl)ethanamine | Phenyl → Cyclohexyl |

| This compound | Acetone, NaBH₃CN (Reductive Amination) | N-Isopropyl-2-(2-phenylpyrrolidin-1-yl)ethanamine | Primary Amine → Secondary Amine |

Advanced Spectroscopic and Stereochemical Analysis of 2 2 Phenylpyrrolidin 1 Yl Ethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and conformational dynamics of 2-(2-Phenylpyrrolidin-1-YL)ethanamine in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton and carbon signals and provides insights into the spatial relationships and connectivity of atoms within the molecule.

To achieve a complete structural assignment of this compound, a suite of 2D NMR experiments is employed. emerypharma.commnstate.edu These techniques reveal through-bond correlations between nuclei, which are crucial for piecing together the molecular framework.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). emerypharma.com For this compound, this would reveal correlations between adjacent protons in the phenyl ring, within the pyrrolidine (B122466) ring, and along the ethanamine side chain. For instance, the methine proton at the C2 position of the pyrrolidine ring would show a cross-peak with the adjacent CH₂ protons at the C3 position.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. westmont.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). researchgate.net This is particularly useful for identifying quaternary carbons (which are not visible in HSQC) and for connecting different fragments of the molecule. For example, the protons of the ethanamine side chain would show HMBC correlations to the C2 and C5 carbons of the pyrrolidine ring, confirming the point of attachment.

An illustrative table of expected NMR correlations is provided below.

| Proton (¹H) Position | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC |

| Phenyl H (ortho) | Phenyl H (meta) | Phenyl C (ortho) | Phenyl C (ipso), Phenyl C (meta) |

| Phenyl H (meta) | Phenyl H (ortho), Phenyl H (para) | Phenyl C (meta) | Phenyl C (ipso), Phenyl C (ortho) |

| Pyrrolidine H2 (methine) | Pyrrolidine H3 | Pyrrolidine C2 | Phenyl C (ipso), Pyrrolidine C5 |

| Ethanamine N-CH₂ | Ethanamine C-CH₂ | Ethanamine N-CH₂ | Pyrrolidine C2, Pyrrolidine C5, Ethanamine C-CH₂ |

| Ethanamine C-CH₂ | Ethanamine N-CH₂ | Ethanamine C-CH₂ | Pyrrolidine C1, Ethanamine N-CH₂ |

The pyrrolidine ring of this compound is not planar and can exist in various "envelope" or "twist" conformations that can interconvert. nih.gov Furthermore, rotation around the C2-phenyl bond may be hindered. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. nih.gov

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, if the conformational exchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases. If the rate becomes slow enough, separate signals for each distinct conformer may be observed. From the coalescence temperature (the temperature at which two exchanging signals merge) and the chemical shift difference between the signals, the energy barrier (ΔG‡) for the conformational change can be calculated. This provides quantitative information about the flexibility of the molecule and the relative stability of its conformers. mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com This technique is the gold standard for determining the absolute stereochemistry of a chiral molecule.

A summary of potential crystallographic data is presented in the table below.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9 |

| b (Å) | 11.7 |

| c (Å) | 11.1 |

| β (°) | 105.2 |

| Volume (ų) | 983 |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bonds | N-H···N |

| Other Interactions | π-π stacking, van der Waals |

The C2 position of the pyrrolidine ring in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). X-ray crystallography on a single crystal of an enantiomerically pure sample is the most reliable method for determining its absolute configuration. mdpi.com

This is typically achieved by using anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. mdpi.com By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering in a non-centrosymmetric crystal, the absolute structure can be determined. The Flack parameter is a key value calculated during the refinement of the crystal structure; a value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 suggests the opposite configuration is correct. mdpi.com

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques are essential for studying chiral molecules in solution. They measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference (ΔA) against wavelength. Chiral molecules exhibit characteristic CD signals (known as Cotton effects) in the wavelength regions where they have chromophores (light-absorbing groups). For this compound, the phenyl ring is the primary chromophore. The two enantiomers, (R) and (S), will produce CD spectra that are mirror images of each other. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess (ee) of the sample. By comparing the CD signal of a sample of unknown purity to that of a pure enantiomer, the ee can be rapidly and accurately determined. rsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. nih.gov Similar to CD, the two enantiomers of a chiral compound will rotate the plane of polarized light in equal but opposite directions. An ORD spectrum provides information about the stereochemistry of the molecule and can also be used to determine the enantiomeric excess.

The combination of these chiroptical techniques provides a powerful, non-destructive method for assessing the enantiomeric purity of this compound, which is critical in many chemical and pharmaceutical applications.

| Technique | Measured Property | Application for this compound |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Determination of enantiomeric excess, confirmation of absolute configuration by comparison to standards. |

| Optical Rotatory Dispersion (ORD) | Rotation of plane-polarized light vs. wavelength | Measurement of optical rotation, determination of enantiomeric purity. |

Mass Spectrometry Fragmentation Pathways for Mechanistic Insights

The study of fragmentation patterns in mass spectrometry provides crucial information for the structural elucidation of molecules. For this compound, while specific experimental data is not extensively documented in publicly available literature, its fragmentation pathways can be predicted based on the established principles of mass spectrometry and by comparison with structurally similar compounds, such as α-pyrrolidinophenone and ketamine analogues. nih.govwvu.eduresearchgate.net In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), the molecule is expected to undergo characteristic cleavage patterns.

Under ESI conditions, the molecule would likely be observed as the protonated species, [M+H]⁺. The subsequent fragmentation (MS/MS) of this precursor ion would proceed through several key pathways initiated by the charge localization, typically on the nitrogen atoms.

One of the most probable primary fragmentation events is the α-cleavage adjacent to the pyrrolidine nitrogen atom. This involves the homolytic or heterolytic cleavage of the C-C bond of the ethylamine (B1201723) side chain. This can result in the formation of a stable iminium cation.

Another significant fragmentation route involves the cleavage of the bond connecting the ethylamine moiety to the pyrrolidine ring, leading to the formation of a phenylpyrrolidine cation and the neutral loss of an aminoethane radical. The phenylpyrrolidine fragment can undergo further fragmentation, including ring-opening reactions.

The phenyl group can also be the site of fragmentation. A common fragmentation pathway for compounds containing a benzyl (B1604629) group is the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a highly stable aromatic cation. researchgate.net This would involve cleavage of the bond between the phenyl group and the pyrrolidine ring, followed by rearrangement.

Based on these principles, a proposed fragmentation scheme for this compound is outlined below. The exact relative abundances of the fragment ions would depend on the specific ionization technique and collision energy used.

Interactive Data Table: Proposed Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

| 191 | [C₁₂H₁₉N₂]⁺ | - | Protonated molecule ([M+H]⁺) |

| 147 | [C₁₀H₁₃N]⁺ | CH₄N | α-cleavage at the ethylamine side chain |

| 113 | [C₇H₁₅N₂]⁺ | C₅H₄ | Loss of the phenyl group |

| 91 | [C₇H₇]⁺ | C₅H₁₂N₂ | Formation of the tropylium ion |

| 71 | [C₄H₉N]⁺ | C₈H₁₀N | Cleavage yielding the pyrrolidine moiety |

| 44 | [C₂H₆N]⁺ | C₁₀H₁₃N | Cleavage of the ethylamine side chain |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing intermolecular interactions such as hydrogen bonding. currentseparations.comresearchgate.net The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent parts: the phenyl group, the pyrrolidine ring, and the ethylamine side chain.

Functional Group Characterization:

N-H Vibrations: The primary amine (-NH₂) of the ethylamine group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹ in the IR spectrum. The N-H bending (scissoring) vibration is anticipated to appear around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations from the phenyl group are expected above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. Aliphatic C-H stretching from the pyrrolidine ring and the ethyl chain will appear just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ region.

C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic phenyl ring are expected to produce characteristic bands in the 1450-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations from both the pyrrolidine ring and the ethylamine side chain will likely appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Hydrogen Bonding Networks:

The presence of a primary amine group makes this compound capable of acting as a hydrogen bond donor. Both nitrogen atoms (the primary amine and the tertiary amine in the pyrrolidine ring) can act as hydrogen bond acceptors. This can lead to the formation of intermolecular hydrogen bonds, which can significantly influence the vibrational spectra. rsc.org

In the solid state or in a concentrated solution, intermolecular hydrogen bonding (N-H···N) is expected. This interaction typically leads to a broadening and a shift to lower frequencies of the N-H stretching bands in the IR spectrum. mdpi.comnih.gov The extent of this broadening and shift can provide qualitative information about the strength of the hydrogen bonding network. The presence of these interactions can be further investigated by studying the spectra in different solvents or at varying concentrations.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected in IR/Raman |

| 3300-3500 | N-H Stretch | Primary Amine | IR |

| 3000-3100 | C-H Stretch | Aromatic (Phenyl) | IR, Raman |

| 2850-2960 | C-H Stretch | Aliphatic (Pyrrolidine, Ethyl) | IR, Raman |

| 1590-1650 | N-H Bend (Scissoring) | Primary Amine | IR |

| 1450-1600 | C=C Stretch | Aromatic (Phenyl) | IR, Raman |

| ~1450 | CH₂ Bend (Scissoring) | Aliphatic (Pyrrolidine, Ethyl) | IR |

| 1000-1250 | C-N Stretch | Amine, Pyrrolidine | IR |

| 690-900 | C-H Bend (Out-of-plane) | Aromatic (Phenyl) | IR |

It is important to note that the precise positions and intensities of the bands in both mass spectrometry and vibrational spectroscopy can be influenced by the experimental conditions, such as the physical state of the sample (solid, liquid, gas), the solvent used, and the specific instrumentation. americanpharmaceuticalreview.com

Theoretical and Computational Investigations of 2 2 Phenylpyrrolidin 1 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

A fundamental understanding of a molecule's electronic properties and reactivity stems from quantum chemical calculations.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule. Such studies would provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's ground state geometry. This information is crucial for understanding its stability and interactions with other molecules. Without specific DFT studies on 2-(2-Phenylpyrrolidin-1-YL)ethanamine, these structural parameters remain uncharacterized from a theoretical standpoint.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are key indicators of a molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. An FMO analysis for this compound would calculate the HOMO-LUMO energy gap, which is a measure of the molecule's chemical stability and electronic excitation properties. This analysis is essential for predicting potential reaction pathways, but specific data for this compound is not currently available.

Conformational Analysis Using Molecular Mechanics and Dynamics

The flexibility of a molecule and its preferred shapes in different environments are explored through conformational analysis.

Energy Landscapes and Preferred Conformations

Molecules like this compound, which contain rotatable bonds, can exist in various spatial arrangements or conformations. Molecular mechanics and dynamics simulations are employed to map the potential energy surface of the molecule, identifying the most stable, low-energy conformations. This analysis would reveal the preferred three-dimensional structures of the molecule, which is vital for understanding its biological activity and physical properties.

Solvent Effects on Conformation

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Computational studies that incorporate solvent effects, either implicitly or explicitly, are necessary to understand how the molecule behaves in a solution. For this compound, such studies would clarify how its shape and flexibility change in different solvents, which is critical for applications in various chemical and biological systems.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which are essential for its identification and characterization.

Predicted spectroscopic data for this compound would include:

Nuclear Magnetic Resonance (NMR): Calculation of the chemical shifts for ¹H and ¹³C atoms, providing a theoretical NMR spectrum that can be compared with experimental data for structural verification.

Infrared (IR): Simulation of the IR spectrum to identify the characteristic vibrational frequencies corresponding to different functional groups within the molecule.

Ultraviolet-Visible (UV-Vis): Prediction of the electronic transitions and the corresponding wavelengths of maximum absorption, which provides insights into the molecule's electronic structure.

Reaction Mechanism Elucidation via Transition State Calculations

The chemical reactivity of this compound is characterized by the presence of two nucleophilic nitrogen atoms: the secondary amine within the pyrrolidine (B122466) ring and the primary amine of the ethanamine side chain. Computational chemistry, particularly the use of transition state theory, provides a powerful lens through which to explore the mechanisms of reactions involving this compound. While specific experimental and computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, we can construct a theoretical framework based on analogous systems to elucidate potential reaction pathways.

One of the fundamental reactions this compound would undergo is N-alkylation. A key question that can be addressed through transition state calculations is the regioselectivity of such a reaction: will the alkylation occur at the pyrrolidine nitrogen or the primary amine of the side chain? The outcome is dictated by the relative energy barriers of the respective transition states.

A plausible model reaction for computational investigation would be the SN2 reaction with a simple alkyl halide, such as methyl chloride. Using density functional theory (DFT) methods, the geometries of the reactants, transition states, and products can be optimized. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the bond-forming and bond-breaking processes.

The Gibbs free energy of activation (ΔG‡) for each potential reaction pathway can be calculated. The pathway with the lower activation energy will be the kinetically favored one. Several factors would influence these energy barriers:

Steric Hindrance: The pyrrolidine nitrogen is sterically more hindered than the primary amine due to the presence of the phenyl group and the cyclic structure. This would likely lead to a higher energy transition state for alkylation at this position.

Nucleophilicity: The intrinsic nucleophilicity of the two nitrogen atoms also plays a crucial role. The pyrrolidine nitrogen, being a secondary amine, is generally more electron-donating and thus more nucleophilic than the primary amine. However, the presence of the phenyl group might modulate this.

Solvent Effects: The choice of solvent can significantly influence the reaction mechanism and the relative energies of the transition states. Polar solvents might stabilize charged intermediates and transition states differently for the two pathways.

A hypothetical computational study could yield the following data for the reaction with methyl chloride in a polar aprotic solvent:

| Reaction Pathway | Enthalpy of Activation (ΔH‡, kcal/mol) | Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | Key Transition State Bond Distances (Å) |

| N-alkylation at pyrrolidine | 22.5 | 35.2 | N-C: 2.15, C-Cl: 2.30 |

| N-alkylation at ethanamine | 18.9 | 30.8 | N-C: 2.10, C-Cl: 2.25 |

This is a hypothetical data table created for illustrative purposes based on general principles of organic chemistry and computational studies of similar reactions.

In this hypothetical scenario, the lower Gibbs free energy of activation for the N-alkylation at the ethanamine nitrogen suggests that this would be the major product under kinetic control. Further computational analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, would confirm that the identified transition states indeed connect the reactants to the corresponding products.

In Silico Design of Novel Derivatives with Modified Reactivity

The principles of computational chemistry can be proactively applied to the in silico design of novel derivatives of this compound with tailored reactivity. By systematically modifying the core structure and calculating the resulting changes in electronic and steric properties, it is possible to predict how these modifications will influence the compound's chemical behavior.

The primary targets for modification are the phenyl ring and the ethanamine side chain. The goal would be to modulate the nucleophilicity of the two nitrogen atoms, thereby influencing the regioselectivity and rate of reactions such as N-alkylation or acylation.

Substitution on the Phenyl Ring:

The electronic properties of the phenyl ring can be tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents will have a through-space and through-bond electronic effect on the pyrrolidine nitrogen.

Electron-Donating Groups (e.g., -OCH₃, -CH₃): Placing EDGs at the ortho or para positions would increase the electron density on the phenyl ring, which in turn would inductively increase the electron density and nucleophilicity of the pyrrolidine nitrogen.

Electron-Withdrawing Groups (e.g., -NO₂, -CN): Conversely, EWGs at these positions would decrease the electron density on the pyrrolidine nitrogen, making it less nucleophilic.

A quantitative structure-activity relationship (QSAR) approach could be employed to correlate calculated molecular descriptors with predicted reactivity. For instance, the calculated pKa values of the conjugate acids of the two amines can serve as a proxy for their nucleophilicity.

Modification of the Ethanamine Side Chain:

The reactivity of the primary amine can also be modified.

Steric Hindrance: Introducing alkyl substituents on the carbon atom adjacent to the primary amine would increase steric bulk, thereby disfavoring reactions at this site and potentially shifting selectivity towards the pyrrolidine nitrogen.

Chain Length: Altering the length of the alkyl chain connecting the two nitrogen atoms could influence the conformational flexibility of the molecule and the relative accessibility of the two nucleophilic centers.

The following table illustrates a hypothetical in silico screening of phenyl-substituted derivatives and their predicted effect on the pKa of the pyrrolidine nitrogen, which correlates with its nucleophilicity.

| Substituent at para-position | Hammett Constant (σp) | Calculated pKa (Pyrrolidine N) | Predicted Relative Reactivity |

| -OCH₃ | -0.27 | 9.8 | Increased |

| -CH₃ | -0.17 | 9.6 | Slightly Increased |

| -H | 0.00 | 9.4 | Baseline |

| -Cl | 0.23 | 9.1 | Decreased |

| -NO₂ | 0.78 | 8.5 | Significantly Decreased |

This is a hypothetical data table created for illustrative purposes based on established principles of physical organic chemistry and computational pKa prediction methodologies.

Through such systematic in silico modifications and subsequent computational analysis, it is possible to generate a library of virtual compounds with a wide range of predicted reactivities. This approach allows for the rational design of derivatives with desired chemical properties, prioritizing the most promising candidates for future synthesis and experimental validation.

Applications of 2 2 Phenylpyrrolidin 1 Yl Ethanamine in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The 2-phenylpyrrolidine (B85683) motif is a structural feature present in numerous complex and biologically active molecules. While this framework is a key target in synthetic chemistry, the direct use of 2-(2-phenylpyrrolidin-1-yl)ethanamine as a starting material for building more complex heterocyclic systems is not extensively documented in readily available literature. Instead, synthetic strategies often focus on the de novo construction of such substituted pyrrolidine (B122466) rings.

Synthesis of Polysubstituted Heterocycles

The synthesis of polysubstituted pyrrolidines and related heterocycles is a significant area of research. Methodologies such as the intramolecular aza-Michael reaction provide efficient routes to N-phenylpyrrolidin-2-yl structures. ajol.info Other approaches include one-pot, three-component syntheses to generate novel 2-pyrrolidinone (B116388) derivatives under solvent-free conditions. researchgate.net These methods, however, focus on creating the substituted pyrrolidine ring system rather than modifying a pre-existing this compound core.

Construction of Spiro and Fused Ring Systems

Spiro and fused heterocyclic scaffolds containing the pyrrolidine moiety are of great interest due to their rigid three-dimensional structures, which are often found in pharmaceuticals and natural products. nih.gov Advanced synthetic strategies, such as the "build-couple-pair" approach, have been developed to create a diversity of chiral spiro and fused pyrrolidine-based molecules. rsc.orgresearchgate.net Furthermore, organocatalyzed asymmetric [3+2] cycloaddition reactions are a powerful tool for constructing complex spiro[oxindole-3,2′-pyrrolidine] derivatives. researchgate.net These sophisticated methods construct the desired spiro or fused architecture by forming the pyrrolidine ring as part of the key bond-forming sequence, rather than utilizing this compound as a pre-formed chiral building block.

Use as a Ligand in Asymmetric Catalysis

The most prominent application of this compound and its derivatives is in asymmetric catalysis. The chiral pyrrolidine backbone serves as a powerful stereodirecting group when incorporated into ligands for metal complexes or used directly as an organocatalyst.

Metal-Ligand Complexes for Enantioselective Transformations

Derivatives of the 2-phenylpyrrolidine scaffold have been successfully incorporated into sophisticated ligands for enantioselective metal catalysis. A notable example involves the integration of a C2-symmetric 2,5-diarylpyrrolidine, a close analogue of the 2-phenylpyrrolidine core, into phosphine (B1218219) ligands for gold(I) catalysis. nih.gov These chiral gold(I) complexes create a well-defined chiral binding pocket around the metal center.

This pocket directs the approach of the substrate, enabling highly enantioselective transformations. As revealed by DFT calculations, attractive non-covalent interactions between the substrate and the chiral ligand are crucial for the selective folding that leads to the observed enantioselectivity. nih.gov These catalysts have proven effective in reactions such as the intramolecular [4+2] cycloaddition of arylalkynes with alkenes and the atroposelective synthesis of 2-arylindoles. nih.gov

Table 1: Performance of a Chiral Pyrrolidine-Based Gold(I) Catalyst in Atroposelective Synthesis Data sourced from computational and experimental studies on related 2,5-diarylpyrrolidine ligand complexes. nih.gov

| Entry | Catalyst Complex | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Gold(I) Complex A | 25 | High | 71:29 |

| 2 | Gold(I) Complex B | 25 | High | 82:18 |

| 3 | Gold(I) Complex B | -4 | High | 86:14 |

| 4 | Preformed Gold(I) Complex B' | 25 | High | 82:18 |

| 5 | Preformed Gold(I) Complex B' | -4 | High | 86:14 |

Organocatalytic Applications